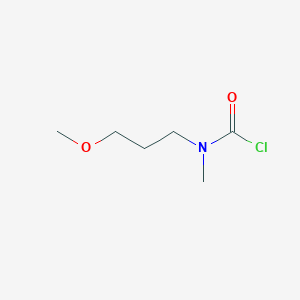

N-(3-methoxypropyl)-N-methylcarbamoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-methoxypropyl)-N-methylcarbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of a carbamoyl chloride group attached to a 3-methoxypropyl and a methyl group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-N-methylcarbamoyl chloride typically involves the reaction of N-methylcarbamoyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and real-time monitoring helps in maintaining the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-N-methylcarbamoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted carbamates.

Hydrolysis: In the presence of water, it can hydrolyze to form N-(3-methoxypropyl)-N-methylcarbamate and hydrochloric acid.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Bases: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

Solvents: Organic solvents such as dichloromethane, chloroform, or tetrahydrofuran are typically used to dissolve the reactants and facilitate the reaction.

Major Products Formed

The major products formed from the reactions of this compound include substituted carbamates, which have various applications in pharmaceuticals, agrochemicals, and polymer industries.

Scientific Research Applications

N-(3-methoxypropyl)-N-methylcarbamoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the modification of biomolecules and the study of enzyme mechanisms.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-N-methylcarbamoyl chloride involves the formation of covalent bonds with nucleophiles. The carbamoyl chloride group is highly reactive and can form stable carbamate linkages with various nucleophiles. This reactivity makes it useful in the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

N-(3-methoxypropyl)acrylamide: This compound is used in the creation of polymer gel dosimeters for radiotherapy.

N-(Hydroxymethyl)acrylamide: Used in radiation therapy as a polymer gel dosimeter.

Uniqueness

N-(3-methoxypropyl)-N-methylcarbamoyl chloride is unique due to its specific reactivity and the ability to form stable carbamate linkages. This makes it particularly useful in applications where stable covalent modifications are required.

Biological Activity

N-(3-methoxypropyl)-N-methylcarbamoyl chloride is a carbamoyl chloride derivative that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and comprehensive research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C6H12ClN2O2

- CAS Number: 42252-34-6

The synthesis of this compound typically involves the reaction of N-methylcarbamic acid with 3-methoxypropylamine, followed by chlorination to yield the final product. This compound is characterized by its reactivity as a carbamoyl chloride, which allows for further derivatization into various biologically active molecules.

Biological Activity Overview

This compound exhibits several biological activities that are primarily linked to its role as an intermediate in the synthesis of bioactive compounds. The following sections summarize key findings from recent studies.

-

Inflammatory Response Modulation:

Research indicates that carbamoyl chlorides can influence inflammatory pathways. For instance, compounds derived from carbamoyl chlorides have been shown to inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. This inhibition leads to decreased production of pro-inflammatory cytokines such as IL-1β and IL-18, which are implicated in various inflammatory diseases . -

Antimicrobial Activity:

Carbamoyl chlorides, including derivatives like this compound, have demonstrated potential as antimicrobial agents. They can be transformed into more complex structures that exhibit significant activity against bacterial pathogens, including Mycobacterium tuberculosis . -

Cytotoxic Effects:

Preliminary studies suggest that certain derivatives may exhibit cytotoxicity against cancer cell lines. For example, related compounds have shown IC50 values indicating moderate cytotoxicity against non-small-cell lung carcinoma cells . Further investigation into the specific cytotoxic mechanisms of this compound is warranted.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Inflammatory Modulation | Inhibition of IL-1β production | |

| Antimicrobial | Activity against Mycobacterium tuberculosis | |

| Cytotoxicity | Moderate effects on NSCLC cell lines |

Detailed Research Findings

-

Study on Inflammatory Modulation:

In vitro studies demonstrated that this compound significantly reduced IL-1β levels in activated microglia cells (BV2 model), suggesting its potential as an anti-inflammatory agent . -

Antimicrobial Efficacy:

A series of derivatives from carbamoyl chlorides were synthesized and tested for their antimicrobial properties. One study identified a derivative with a minimum inhibitory concentration (MIC) of 1.56 μM against Mycobacterium tuberculosis, indicating promising activity for further development . -

Cytotoxicity Assessment:

Cytotoxicity assays revealed that certain derivatives exhibited IC50 values ranging from 10 to 20 μg/mL against various cancer cell lines, highlighting their potential for therapeutic applications in oncology .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(3-methoxypropyl)-N-methylcarbamoyl chloride, and how can reaction conditions be optimized?

Methodology :

- Substitution Reaction : Analogous to the synthesis of N-(3-fluoropropyl)-N-methylcarbamoyl chloride (), the methoxypropyl variant can be synthesized via nucleophilic substitution. Replace 3-fluoropropyl alcohol with 3-methoxypropyl alcohol and react with N-methylcarbamoyl chloride in anhydrous dichloromethane or tetrahydrofuran at 0–25°C.

- Purification : Distillation or column chromatography (e.g., silica gel) is recommended, as used in carbamoyl chloride derivatives ( ). Monitor reaction progress via TLC or NMR spectroscopy.

- Optimization : Adjust stoichiometry (1:1 molar ratio of alcohol to carbamoyl chloride) and solvent polarity to minimize byproducts. Use inert atmospheres to prevent hydrolysis.

Q. How can the structure of this compound be validated experimentally?

Methodology :

- Spectroscopy : Use 1H- and 13C-NMR to confirm substituent positions (e.g., methoxy protons at δ ~3.3 ppm, methyl groups at δ ~2.8–3.1 ppm) ( ).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H+] for C6H12ClNO2).

- Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios to confirm purity.

Advanced Research Questions

Q. How do electronic effects of the methoxy group influence the reactivity of this compound in nucleophilic acyl substitution?

Methodology :

- Computational Studies : Apply density functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) to analyze electron density distribution and transition states ( ). Compare with analogs (e.g., fluoropropyl or unsubstituted propyl derivatives) to quantify methoxy’s electron-donating effects.

- Kinetic Experiments : Measure reaction rates with amines/thiols in varying solvents. Correlate Hammett parameters (σ) of substituents to activation energies.

Q. What intermolecular interactions dominate the crystal packing of carbamoyl chloride derivatives, and how do they affect stability?

Methodology :

- X-ray Crystallography : Analyze hydrogen-bonding networks (e.g., N–H⋯O, C–H⋯O) as observed in N-methylcarbamoyl phenyl derivatives (). For N-(3-methoxypropyl) variants, assess methoxy’s role in forming weak C–H⋯O interactions.

- Thermogravimetric Analysis (TGA) : Compare melting points and decomposition temperatures with/without stabilizing interactions.

Q. How can contradictions in spectroscopic data for this compound be resolved?

Methodology :

- Dynamic NMR : Investigate rotational barriers of the methoxypropyl chain if split peaks or broadening occur in 1H-NMR (e.g., at low temperatures).

- DFT-NMR Predictions : Simulate chemical shifts using Gaussian09 or ORCA with solvent models (PCM) to validate assignments ( ).

Q. Methodological Considerations

Q. What computational approaches are suitable for predicting the hydrolysis mechanism of this compound?

Methodology :

- Reaction Pathway Modeling : Use DFT (e.g., M06-2X/6-311++G(d,p)) to map hydrolysis steps in aqueous or acidic conditions. Include explicit solvent molecules to model proton transfer ( ).

- Kinetic Isotope Effects (KIE) : Compare kH/kD ratios experimentally and computationally to identify rate-determining steps.

Q. How can the compound’s utility in synthesizing bioactive molecules (e.g., pesticides) be systematically evaluated?

Methodology :

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., varying alkyl chain length or substituents) and test insecticidal activity against lepidopteran pests, as done for carbamoyl-containing insecticides ( ).

- Crystallographic Screening : Co-crystallize with target enzymes (e.g., acetylcholinesterase) to study binding modes ( ).

Q. Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

Methodology :

- Ventilation : Use fume hoods to avoid inhalation of volatile chloride byproducts ().

- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles; avoid contact with skin/eyes due to potential lachrymatory effects ().

- Quenching : Neutralize spills with sodium bicarbonate, as recommended for reactive acyl chlorides ().

Properties

Molecular Formula |

C6H12ClNO2 |

|---|---|

Molecular Weight |

165.62 g/mol |

IUPAC Name |

N-(3-methoxypropyl)-N-methylcarbamoyl chloride |

InChI |

InChI=1S/C6H12ClNO2/c1-8(6(7)9)4-3-5-10-2/h3-5H2,1-2H3 |

InChI Key |

QBYCTQAOMLGTLG-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCOC)C(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.